molecular formula C11H17I B12532982 4-(Iodomethyl)-8-methylnon-6-en-1-yne CAS No. 656234-83-2

4-(Iodomethyl)-8-methylnon-6-en-1-yne

Cat. No.: B12532982
CAS No.: 656234-83-2
M. Wt: 276.16 g/mol
InChI Key: JJNCTUKWYXCLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Iodomethyl)-8-methylnon-6-en-1-yne is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a non-6-en-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-8-methylnon-6-en-1-yne typically involves the iodination of a suitable precursor. One common method is the reaction of a non-6-en-1-yne derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)-8-methylnon-6-en-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

Major Products:

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

4-(Iodomethyl)-8-methylnon-6-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Iodomethyl)-8-methylnon-6-en-1-yne exerts its effects involves the interaction of the iodomethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its bioactivity.

Comparison with Similar Compounds

  • 1,2-Bis(iodomethyl)benzene
  • 1,3-Bis(iodomethyl)benzene
  • (Iodomethyl)fluorosilanes

Comparison: 4-(Iodomethyl)-8-methylnon-6-en-1-yne is unique due to its specific structure, which includes both an iodomethyl group and an alkyne moiety. This combination allows for a diverse range of chemical reactions and applications compared to other iodomethyl compounds, which may lack the alkyne functionality.

Properties

CAS No.

656234-83-2

Molecular Formula

C11H17I

Molecular Weight

276.16 g/mol

IUPAC Name

4-(iodomethyl)-8-methylnon-6-en-1-yne

InChI

InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3

InChI Key

JJNCTUKWYXCLOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCC(CC#C)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.